molecular formula C9H14N2O B13097102 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL

1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL

Cat. No.: B13097102
M. Wt: 166.22 g/mol
InChI Key: WUZATMYWXDXIHF-UHFFFAOYSA-N
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Description

1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL is a compound that features a pyridine ring substituted at the 4-position with a 1-amino-2-methylpropan-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method includes the use of pyridine-4-carboxaldehyde, which undergoes reductive amination with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. It can modulate enzymatic activity and receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL is unique due to the combination of its functional groups and the pyridine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-amino-2-methyl-1-pyridin-4-ylpropan-2-ol

InChI

InChI=1S/C9H14N2O/c1-9(2,12)8(10)7-3-5-11-6-4-7/h3-6,8,12H,10H2,1-2H3

InChI Key

WUZATMYWXDXIHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=NC=C1)N)O

Origin of Product

United States

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